![molecular formula C22H27N5O3 B123480 2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one CAS No. 125272-25-5](/img/structure/B123480.png)
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
概述
描述
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is also known as LY404039 and has been studied extensively for its pharmacological properties.
作用机制
LY404039 acts as a negative allosteric modulator of the mGluR2 receptor. The compound binds to a site on the receptor that is distinct from the glutamate binding site. This results in a decrease in the activity of the receptor, leading to a reduction in the release of neurotransmitters such as glutamate and GABA.
生化和生理效应
LY404039 has been shown to have various biochemical and physiological effects. The compound has been found to reduce anxiety-like behavior in animal models. It has also been shown to have antidepressant-like effects and can improve cognitive function in certain conditions.
实验室实验的优点和局限性
LY404039 has several advantages for lab experiments. It is a highly selective compound that can be used to study the mGluR2 receptor in isolation. However, the compound has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of LY404039. One potential application is in the treatment of addiction. The compound has been shown to reduce drug-seeking behavior in animal models, suggesting that it may be useful in the treatment of substance abuse disorders. Another potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have neuroprotective effects and may be useful in slowing the progression of these diseases. Finally, further research is needed to understand the long-term effects of LY404039 and its potential for use in clinical settings.
Conclusion:
In conclusion, LY404039 is a promising compound with potential therapeutic applications in the treatment of various neurological disorders. Its selective action on the mGluR2 receptor makes it an attractive target for drug development. Further research is needed to fully understand the compound's mechanism of action and potential clinical applications.
科学研究应用
LY404039 has been extensively studied for its potential therapeutic applications. It has been found to be a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). The compound has shown promising results in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia.
属性
CAS 编号 |
125272-25-5 |
|---|---|
产品名称 |
2-(3-Hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
分子式 |
C22H27N5O3 |
分子量 |
409.5 g/mol |
IUPAC 名称 |
2-(3-hydroxybutan-2-yl)-4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H27N5O3/c1-16(17(2)28)27-22(30)26(15-23-27)20-5-3-18(4-6-20)24-11-13-25(14-12-24)19-7-9-21(29)10-8-19/h3-10,15-17,28-29H,11-14H2,1-2H3 |
InChI 键 |
NRULIKJPAICJNR-UHFFFAOYSA-N |
SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
规范 SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |
同义词 |
2,4-Dihydro-2-(2-hydroxy-1-methylpropyl)-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[3.1.0]hexan-3-one, 2-(1-hydroxyethylidene)-6,6-dimethyl-, (1S,5R)-](/img/structure/B123397.png)
![2-[4-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B123399.png)
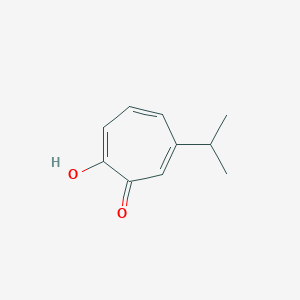
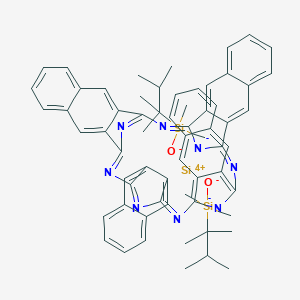
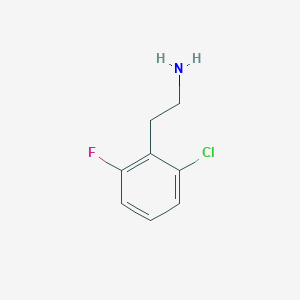
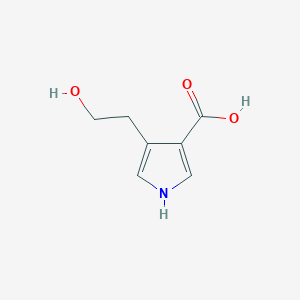
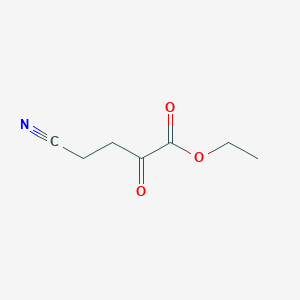
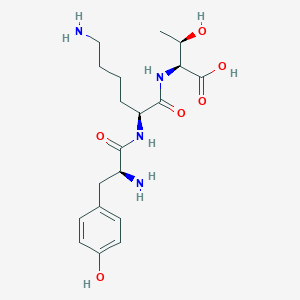
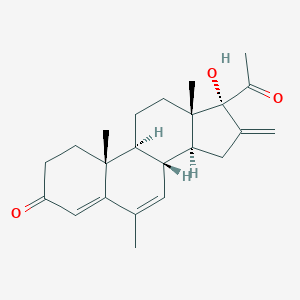
![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)
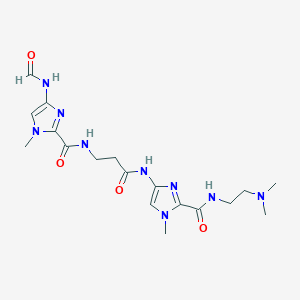
![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)